Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with an amino group and a phenyl group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials.
Safety and Hazards
Future Directions
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate is a precursor that can be used for the manufacture of fentanyl and its analogues . The placement of this compound under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a linker in PROTACs, Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate helps to connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase . This brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the efficiency of protein degradation by PROTACs can be influenced by the intracellular concentrations of the target protein and the E3 ligase .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of PROTAC® degraders for targeted protein degradation . This interaction involves the formation of ternary complexes that facilitate the degradation of target proteins. The compound’s ability to incorporate rigidity into the linker region impacts the 3D orientation of the degrader, optimizing drug-like properties .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in PROTAC® development suggests its involvement in the targeted degradation of specific proteins, which can lead to changes in cell function . These changes may include alterations in cell cycle progression, apoptosis, and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a linker in PROTAC® degraders, it facilitates the formation of ternary complexes that bring the target protein and E3 ubiquitin ligase into proximity . This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s ability to modulate the 3D orientation of the degrader is crucial for the efficient formation of these complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its temporal effects are limited, it is known that the stability of PROTAC® degraders can influence their long-term effects on cellular function . Researchers must carefully monitor the compound’s stability and degradation to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired biochemical outcomes . It is crucial to determine the optimal dosage that balances efficacy and safety. Threshold effects and dose-response relationships should be thoroughly investigated to understand the compound’s impact on animal models.
Metabolic Pathways
This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. While detailed information on its metabolic pathways is limited, it is essential to study how the compound is processed within the body and its effects on metabolic flux and metabolite levels . Understanding these pathways can provide insights into the compound’s overall biochemical behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with transporters or binding proteins that influence its localization and accumulation . Studying these interactions can help elucidate how the compound reaches its target sites and exerts its effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with aniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research or industrial contexts.
Properties
IUPAC Name |
tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-9-16(17,10-12-18)13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGLEJHPGWKPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192352 | |
Record name | 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211581-86-0 | |
Record name | 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211581-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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